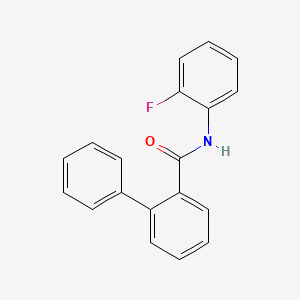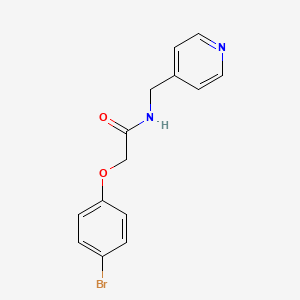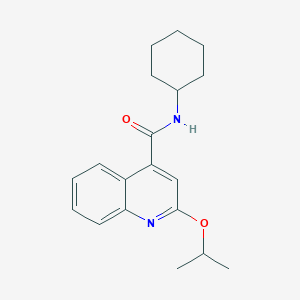
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide, also known as CIQ, is a chemical compound that has been studied for its potential therapeutic properties. CIQ belongs to the class of quinolinecarboxamide derivatives and has been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been extensively studied, and there is a significant body of literature on its biological activities. However, there are also some limitations to using N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide in lab experiments. It has been found to exhibit some toxicity in certain cell lines, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide. One potential area of research is the development of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide derivatives with improved potency and selectivity. Additionally, the use of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide in combination with other drugs or therapies could be explored. Another potential area of research is the investigation of the immunomodulatory effects of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide and its potential use in immunotherapy. Finally, the development of novel drug delivery systems for N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide could improve its efficacy and reduce toxicity.
合成方法
The synthesis of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide involves the reaction of cyclohexylamine with 2-isopropoxy-4-chloroquinolinecarboxylic acid under basic conditions. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide is typically moderate to high, and the purity can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and autoimmune disorders. Additionally, N-cyclohexyl-2-isopropoxy-4-quinolinecarboxamide has been shown to modulate the immune system, making it a promising candidate for immunotherapy.
属性
IUPAC Name |
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)23-18-12-16(15-10-6-7-11-17(15)21-18)19(22)20-14-8-4-3-5-9-14/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXIPDDWBGKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(phenylthio)acetamide](/img/structure/B5770867.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5770872.png)
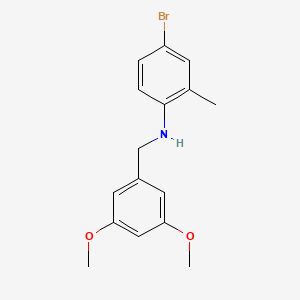
![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5770893.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)
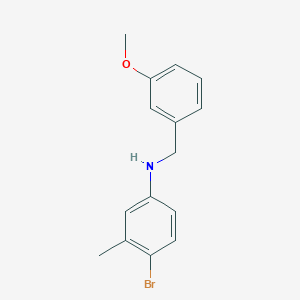
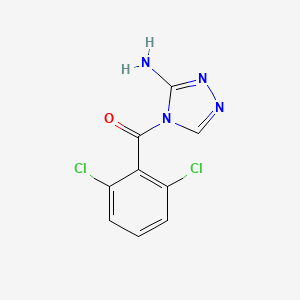
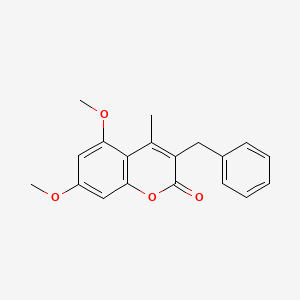
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)
